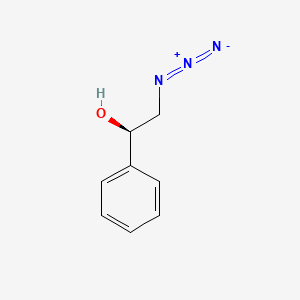
(R)-2-Azido-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Azido-1-phenylethanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azido-1-phenylethanol typically involves the azidation of ®-2-bromo-1-phenylethanol. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require moderate heating to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of ®-2-Azido-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, minimizing the risks associated with handling azides.
Types of Reactions:
Oxidation: ®-2-Azido-1-phenylethanol can undergo oxidation reactions to form corresponding azido ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a tosylate or mesylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Azido ketones or carboxylic acids.
Reduction: ®-2-Amino-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Azido-1-phenylethanol is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds. Its azido group can participate in click chemistry reactions, forming triazoles which are valuable in drug discovery and materials science.
Biology: In biological research, ®-2-Azido-1-phenylethanol can be used to study enzyme mechanisms and protein interactions. The azido group can be selectively modified to introduce bioorthogonal tags for imaging and tracking biomolecules in cells.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives can exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, ®-2-Azido-1-phenylethanol is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating complex molecular architectures.
Wirkmechanismus
The mechanism of action of ®-2-Azido-1-phenylethanol involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Similar Compounds:
(S)-2-Azido-1-phenylethanol: The enantiomer of ®-2-Azido-1-phenylethanol, differing in the spatial arrangement of atoms around the chiral center.
2-Azido-1-phenylethanone: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Azido-1-phenylpropanol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: ®-2-Azido-1-phenylethanol is unique due to its chiral nature and the presence of both azido and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.
Eigenschaften
| 134625-72-2 | |
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(1R)-2-azido-1-phenylethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
MALKRPRQNKEVSK-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CN=[N+]=[N-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



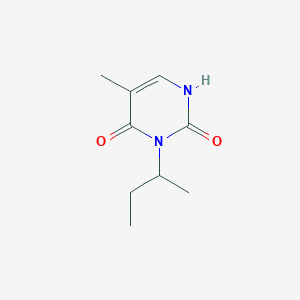
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
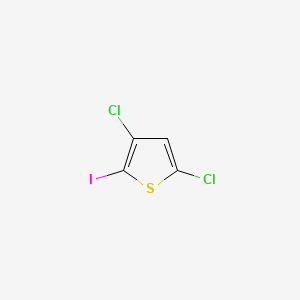
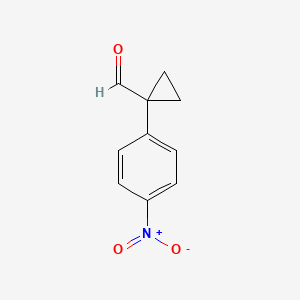
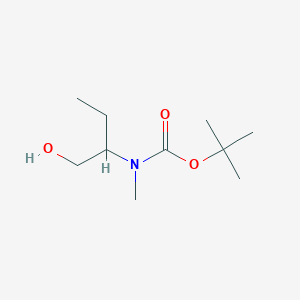
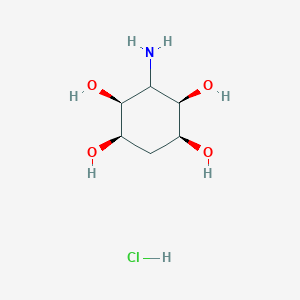
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

